Ethyl hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.629 mg/mL at 25 °C

Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol

1ml in 2ml 70% ethanol (in ethanol)

Synonyms

Canonical SMILES

Beyond its use in flavoring, ethyl hexanoate has applications in scientific research, particularly in the following areas:

Food Science and Technology:

- Understanding flavor profiles: Researchers use ethyl hexanoate, along with other volatile compounds, to study the flavor profiles of various foods and beverages. This helps them understand how different components contribute to the overall taste and aroma [].

- Investigating fermentation processes: Ethyl hexanoate is one of the volatile compounds produced during the fermentation process, such as in winemaking or beer brewing. Studying its production and concentration can provide insights into the progress and efficiency of fermentation [].

Biological Research:

- Yeast metabolism: Ethyl hexanoate is a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in breadmaking and brewing. Researchers study its production pathways and regulation to understand yeast metabolism and identify potential targets for genetic engineering or process optimization [].

- Investigating cell membrane interactions: Studies suggest that ethyl hexanoate can interact with cell membranes, potentially affecting their properties and functions. Researchers are investigating this aspect to understand its role in various biological processes.

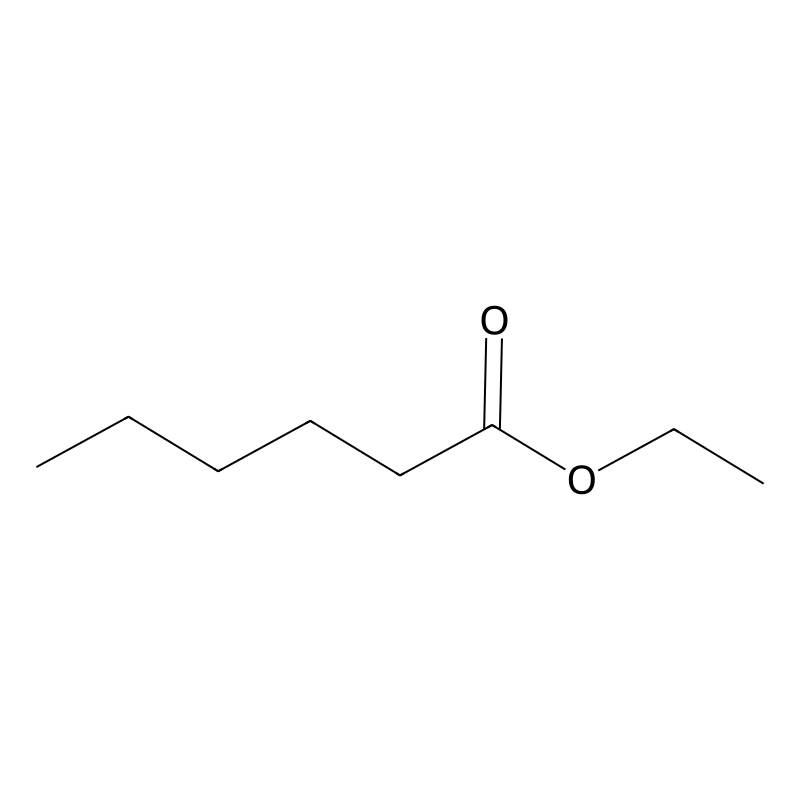

Ethyl hexanoate, also known as ethyl caproate, is an organic compound classified as a fatty acid ethyl ester. It is formed through the condensation of hexanoic acid and ethanol, resulting in the chemical formula and a molecular weight of approximately 144.21 g/mol. This compound is characterized by its fruity aroma reminiscent of apple peel, making it notable in flavoring applications and as a fragrance component . Ethyl hexanoate is hydrophobic and exhibits low solubility in water, which is typical for many fatty acid esters .

The fruity aroma of ethyl hexanoate is perceived by olfactory receptors in the nose. These receptors bind to specific odorant molecules, triggering a signal transduction pathway that results in the perception of smell []. The specific interaction between the molecular structure of ethyl hexanoate and the olfactory receptors determines the perceived fruity odor.

The synthesis of ethyl hexanoate primarily involves the esterification reaction between hexanoic acid and ethanol. This reaction can be represented as follows:

In this equilibrium reaction, the use of an acid catalyst (such as sulfuric acid) can enhance the reaction rate and yield. The reaction conditions often favor the production of ethyl hexanoate when ethanol is used in excess to shift the equilibrium towards the formation of products .

Ethyl hexanoate has been identified as a metabolite in various biological systems. Its presence in certain biological pathways suggests potential roles in metabolic processes. Additionally, its fruity aroma may influence sensory responses in organisms, particularly in terms of attraction to certain food sources or environments .

Several methods exist for synthesizing ethyl hexanoate:

- Conventional Esterification: As mentioned, this involves the direct reaction between hexanoic acid and ethanol under acidic conditions.

- Enzymatic Synthesis: This method utilizes lipases as biocatalysts to facilitate esterification reactions, often under mild conditions, which can be more environmentally friendly .

- Microwave-Assisted Synthesis: This technique employs microwave radiation to accelerate the reaction rate, often leading to higher yields in shorter time frames compared to traditional heating methods .

Ethyl hexanoate is widely used across various industries due to its pleasant aroma and flavor profile:

- Food Industry: It serves as a flavoring agent in numerous food products, providing a fruity note.

- Fragrance Industry: Its aromatic properties make it a popular ingredient in perfumes and scented products.

- Chemical Intermediate: Ethyl hexanoate is used as a precursor for synthesizing other chemical compounds in organic synthesis .

Research on ethyl hexanoate's interactions focuses on its sensory properties and metabolic pathways. Studies indicate that it can interact with olfactory receptors, influencing taste perception and food preferences. Furthermore, its role as a metabolite suggests potential interactions with various biochemical pathways within organisms, although specific studies detailing these interactions remain limited .

Ethyl hexanoate shares similarities with several other fatty acid esters. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Aroma/Flavor Profile | Unique Characteristics |

|---|---|---|---|

| Ethyl butyrate | CHO | Pineapple-like | Shorter carbon chain than ethyl hexanoate |

| Ethyl octanoate | CHO | Coconut-like | Longer carbon chain; different sensory profile |

| Ethyl caprylate | CHO | Fruity | Similar structure but distinct aroma |

| Methyl hexanoate | CHO | Fruity | Methyl ester variant; different solubility properties |

Ethyl hexanoate's unique fruity aroma and specific applications in flavoring distinguish it from these similar compounds. Its synthesis methods also vary significantly based on desired application outcomes and environmental considerations.

The biosynthesis of ethyl hexanoate in microbial systems is orchestrated by a series of enzymatic reactions, each contributing to the formation and subsequent esterification of hexanoic acid with ethanol. Three principal microbial biosynthesis routes have been identified: the lipase/esterase synthesis pathway, the alcohol transferase pathway, and the alcohol dehydrogenase pathway. Each pathway is characterized by distinct enzymatic activities and substrate specificities, which collectively determine the efficiency and yield of ethyl hexanoate production.

Microbial Biosynthesis Routes

Lipase/Esterase Synthesis Pathway

The lipase/esterase synthesis pathway is a prominent route for ethyl hexanoate formation in both natural and engineered microbial systems. In this pathway, lipases or esterases catalyze the direct esterification of hexanoic acid with ethanol, resulting in the formation of ethyl hexanoate and water as a byproduct. The reaction is reversible and is influenced by factors such as substrate concentration, enzyme specificity, temperature, and the presence of water or organic solvents.

Experimental studies have demonstrated that immobilized lipases, particularly those derived from Rhizomucor miehei, exhibit high specificity and catalytic efficiency in the synthesis of ethyl hexanoate by transesterification reactions. For instance, when using Rhizomucor miehei lipase in n-hexane, maximum ester synthesis was achieved at a substrate concentration of 0.5 molar (equimolar ratio of hexanoic acid and ethanol), with optimal temperatures ranging from 45 to 55 degrees Celsius. Beyond 60 degrees Celsius, enzyme deactivation was observed, indicating the importance of temperature control for maximizing yield [2].

The specificity of different lipases for hexanoic acid esters varies, with Rhizomucor miehei lipase outperforming other sources such as Candida rugosa, porcine pancreatic, Aspergillus niger, and Penicillium roqueforti. This superior performance is attributed to the unique acyl binding sites of Rhizomucor miehei lipase, which accommodate medium-chain fatty acids such as hexanoic acid more effectively [2].

Optimization studies in solvent-free systems have further refined the operational parameters for lipase-catalyzed ethyl hexanoate synthesis. Under optimal conditions—0.5% enzyme amount, a molar ratio of hexanoic acid to ethanol of 1:1.3, a reaction time of 12.2 hours, a temperature of 30 degrees Celsius, and a rotary speed of 150 revolutions per minute—yields as high as 81.6% have been reported, closely matching predicted values from response surface methodology [3].

The following table summarizes key parameters and yields from selected studies on lipase-catalyzed ethyl hexanoate synthesis:

| Enzyme Source | Substrate Ratio (Hexanoic Acid:Ethanol) | Temperature (°C) | Enzyme Amount (%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Rhizomucor miehei | 1:1 | 50 | 10 g/L | 96 | 96 |

| Rhizomucor miehei | 1:1.3 | 30 | 0.5 | 12.2 | 81.6 |

These findings underscore the efficiency and versatility of the lipase/esterase synthesis pathway in microbial ethyl hexanoate production, particularly under optimized reaction conditions.

Alcohol Transferase Pathway

The alcohol transferase pathway represents another major route for ethyl hexanoate biosynthesis in microbial systems, especially in yeast. This pathway involves the enzymatic transfer of an acyl group from acyl-coenzyme A (typically hexanoyl-coenzyme A) to ethanol, catalyzed by alcohol acyltransferases. The resulting product is ethyl hexanoate, with coenzyme A being released as a byproduct.

In yeast, the alcohol transferase pathway is mediated by a family of enzymes known as alcohol acyltransferases, which exhibit varying substrate specificities for both the acyl donor (acyl-coenzyme A) and the alcohol acceptor (ethanol). The activity of these enzymes is influenced by the availability of substrates, the expression levels of the corresponding genes, and the metabolic state of the cell.

Genomic and proteomic analyses have identified key genes encoding alcohol acyltransferases in various yeast species. For example, in Wickerhamomyces anomalus, the Eht1p enzyme has been characterized as a putative acyltransferase with significant homology to known medium-chain fatty acid ethyl ester synthases such as Eht1 and Eeb1. Functional studies have demonstrated that Eht1p catalyzes the formation of ethyl hexanoate via the alcohol acyltransferase pathway, utilizing hexanoyl-coenzyme A and ethanol as substrates [1].

The efficiency of the alcohol transferase pathway is subject to metabolic regulation, with the flux through this route being modulated by the intracellular concentrations of acyl-coenzyme A and ethanol, as well as the activity of competing pathways involved in fatty acid metabolism and ethanol utilization.

Alcohol Dehydrogenase Pathway

The alcohol dehydrogenase pathway, while not the primary route for ethyl hexanoate biosynthesis, contributes to the overall pool of ethanol available for esterification reactions. Alcohol dehydrogenases catalyze the reversible reduction of acetaldehyde to ethanol, a key step in the alcoholic fermentation process. The ethanol produced through this pathway serves as a substrate for both the lipase/esterase and alcohol transferase pathways, thereby indirectly influencing the yield of ethyl hexanoate.

The regulation of alcohol dehydrogenase activity is tightly linked to the redox balance of the cell and the availability of NADH and NAD+. In yeast, multiple isoforms of alcohol dehydrogenase exist, each with distinct kinetic properties and regulatory mechanisms. The interplay between ethanol production and consumption is a critical determinant of the efficiency of ethyl hexanoate biosynthesis, particularly under conditions of high sugar fermentation and oxygen limitation.

Enzymatic Mechanisms in Yeast Systems

Yeast species are among the most effective microbial producers of ethyl hexanoate, owing to their robust metabolic networks and the presence of specialized enzymes involved in ester biosynthesis. The following subsections provide a detailed examination of the enzymatic mechanisms underlying ethyl hexanoate production in three representative yeast systems: Saccharomyces cerevisiae, Wickerhamomyces anomalus, and Pichia pastoris.

Saccharomyces cerevisiae Biosynthetic Mechanisms

Saccharomyces cerevisiae, commonly known as baker's yeast, is a model organism for the study of ester biosynthesis due to its well-characterized genetics and metabolic pathways. In Saccharomyces cerevisiae, ethyl hexanoate is synthesized primarily via the alcohol acyltransferase pathway, with the enzyme Atf1p (alcohol acetyltransferase 1) playing a central role.

Atf1p catalyzes the transfer of the hexanoyl group from hexanoyl-coenzyme A to ethanol, forming ethyl hexanoate. The expression of ATF1 is regulated by factors such as carbon source availability, oxygen levels, and the presence of fatty acid precursors. Under fermentative conditions, the upregulation of ATF1 and related genes leads to increased ester production, contributing to the characteristic aroma profile of fermented beverages.

In addition to Atf1p, other enzymes such as Eht1p and Eeb1p have been implicated in the biosynthesis of medium-chain fatty acid ethyl esters, including ethyl hexanoate. These enzymes exhibit overlapping substrate specificities and may function redundantly or synergistically to enhance ester formation.

Metabolic engineering efforts in Saccharomyces cerevisiae have focused on overexpressing ATF1 and related genes, as well as optimizing the supply of hexanoyl-coenzyme A and ethanol, to maximize ethyl hexanoate yield. The manipulation of fatty acid synthesis pathways and the redirection of metabolic fluxes toward ester precursors have proven effective in boosting production levels.

Wickerhamomyces anomalus Biosynthetic Pathways

Wickerhamomyces anomalus is a non-Saccharomyces yeast species that has garnered attention for its high capacity to produce ethyl hexanoate and other flavor-active esters. Whole-genome sequencing and annotation of Wickerhamomyces anomalus strains have revealed the presence of key genes involved in ester biosynthesis, including those encoding alcohol acyltransferases such as Eht1p [1].

Functional studies have shown that Eht1p in Wickerhamomyces anomalus catalyzes the formation of ethyl hexanoate via the alcohol acyltransferase pathway, utilizing hexanoyl-coenzyme A and ethanol as substrates. Comparative analyses indicate that Eht1p shares significant homology with medium-chain fatty acid ethyl ester synthases from other yeast species, suggesting a conserved mechanism of action.

The regulation of ethyl hexanoate biosynthesis in Wickerhamomyces anomalus is influenced by factors such as substrate availability, fermentation conditions, and the expression levels of key biosynthetic genes. Optimization of culture conditions and metabolic engineering strategies aimed at enhancing the supply of hexanoyl-coenzyme A and ethanol have the potential to further increase ester yields in this species.

The following table summarizes key genomic and enzymatic features of Wickerhamomyces anomalus relevant to ethyl hexanoate biosynthesis:

| Feature | Description |

|---|---|

| Genome Size | 15,127,803 base pairs |

| GC Content | 34.56% |

| Protein-Coding Genes | 7,024 |

| tRNAs | 69 |

| rRNA | 1 |

| Key Enzyme | Eht1p (alcohol acyltransferase) |

| Homology | 51.57% with Eht1 and Eeb1 |

These data highlight the genetic and enzymatic basis for the high ethyl hexanoate production capacity of Wickerhamomyces anomalus.

Pichia pastoris Expression Systems

Pichia pastoris is a methylotrophic yeast widely used as a host for heterologous protein expression, including the production of enzymes involved in ester biosynthesis. The robust protein expression machinery of Pichia pastoris, coupled with its ability to perform post-translational modifications, makes it an attractive system for the production of alcohol acyltransferases and other ester-forming enzymes.

In the context of ethyl hexanoate biosynthesis, Pichia pastoris has been employed to express recombinant alcohol acyltransferases from various sources, enabling the functional characterization of these enzymes and the optimization of their catalytic properties. The use of Pichia pastoris expression systems facilitates the large-scale production of enzymes with tailored substrate specificities and improved stability, thereby enhancing the efficiency of ethyl hexanoate synthesis in biotechnological applications.

Metabolic engineering of Pichia pastoris has also focused on optimizing the supply of precursor molecules such as hexanoyl-coenzyme A and ethanol, as well as minimizing the formation of byproducts that compete for these substrates. The integration of synthetic biology tools and advanced fermentation technologies has further expanded the potential of Pichia pastoris as a platform for high-yield ethyl hexanoate production.

Metabolic Flux Analysis in Ethyl Hexanoate Production

Metabolic flux analysis is a powerful approach for quantifying the rates of metabolic reactions and identifying bottlenecks in biosynthetic pathways. In the context of ethyl hexanoate production, metabolic flux analysis provides insights into the allocation of carbon and energy resources toward ester biosynthesis and highlights the interplay between competing metabolic routes.

Studies employing metabolic flux analysis in yeast systems have revealed that the flux through the alcohol acyltransferase pathway is a key determinant of ethyl hexanoate yield. The availability of hexanoyl-coenzyme A and ethanol, as well as the activity of alcohol acyltransferases, are critical control points that influence the overall metabolic flux toward ester formation.

Flux analysis has also identified potential strategies for enhancing ethyl hexanoate production, such as increasing the supply of fatty acid precursors, redirecting carbon flux from competing pathways, and engineering enzymes with improved catalytic efficiencies. The integration of omics data, including transcriptomics, proteomics, and metabolomics, with metabolic flux analysis enables a systems-level understanding of ethyl hexanoate biosynthesis and guides rational strain improvement efforts.

The following table presents a summary of key metabolic fluxes and control points in ethyl hexanoate biosynthesis:

| Pathway/Enzyme | Metabolic Flux Contribution | Control Points |

|---|---|---|

| Alcohol acyltransferase | High | Substrate availability, enzyme activity |

| Fatty acid synthesis | Moderate | Precursor supply, pathway regulation |

| Alcohol dehydrogenase | Indirect | Ethanol production, redox balance |

| Competing ester pathways | Variable | Substrate competition, gene expression |

These findings underscore the importance of metabolic flux analysis in optimizing ethyl hexanoate production and inform the design of metabolic engineering strategies for industrial applications.

EHT1 Gene Structure and Function

The EHT1 gene, located at position YBR177C in the Saccharomyces cerevisiae genome, encodes a 452-amino acid protein with a molecular weight of approximately 50 kilodaltons [1]. This gene represents one of the most extensively characterized components of the ethyl hexanoate biosynthetic pathway in yeast systems. The EHT1 protein exhibits optimal catalytic activity toward octanoyl-CoA substrates, demonstrating a catalytic rate constant (kcat) of 0.28 ± 0.02 per second and a Michaelis constant (KM) of 1.9 ± 0.6 micrometers [1] [2].

The EHT1 gene product functions as a dual-specificity enzyme, demonstrating both acyltransferase and thioesterase activities. This bifunctional nature represents a critical regulatory mechanism in cellular metabolism, allowing the enzyme to both synthesize ethyl esters and hydrolyze acyl-CoA substrates depending on cellular conditions [1]. The protein localizes primarily to the endoplasmic reticulum before migrating to intracellular lipid droplets, a trafficking pattern that influences its enzymatic efficiency and substrate accessibility [3].

Structural analysis reveals that EHT1 belongs to the alpha/beta-hydrolase fold superfamily, characterized by a core architecture consisting of eight parallel beta-strands connected by six alpha-helices [4] [5]. This structural framework provides exceptional stability while accommodating the catalytic machinery necessary for ester synthesis. The gene expression pattern shows constitutive low-level transcription under normal growth conditions, with potential for upregulation under specific metabolic stress conditions [6].

EEB1 Gene Characterization

The EEB1 gene, positioned at locus YPL095C, encodes a 456-amino acid protein that serves as the primary acyltransferase responsible for medium-chain fatty acid ethyl ester synthesis in Saccharomyces cerevisiae [7] [8]. Unlike its paralog EHT1, EEB1 demonstrates a more pronounced preference for octanoyl-CoA substrates and exhibits greater overall impact on ethyl ester production when disrupted [6] [7].

EEB1 gene expression shows significant correlation with ethyl hexanoate concentration in fermentation systems, indicating a direct relationship between transcriptional activity and product formation [6]. The protein encoded by this gene localizes predominantly to mitochondrial membranes, although this trafficking pattern can be modified through protein engineering approaches to enhance expression levels and catalytic efficiency [3].

The gene structure of EEB1 includes several regulatory elements that respond to metabolic signals and fatty acid availability. Transcriptional regulation occurs through multiple pathways, including those responsive to medium-chain fatty acid precursors and ethanol concentrations [9]. The EEB1 protein exhibits robust catalytic activity across a range of acyl-CoA substrates, with particular efficiency in converting hexanoyl-CoA and octanoyl-CoA to their corresponding ethyl esters [7] [8].

Transcriptional Regulation Mechanisms

The transcriptional regulation of EHT1 and EEB1 genes involves complex molecular mechanisms that respond to cellular metabolic states and substrate availability. These genes demonstrate coordinate regulation patterns, although their individual expression levels can vary significantly under different growth conditions [6]. The promoter regions of both genes contain multiple regulatory sequences that bind transcription factors responsive to fatty acid metabolism and ethanol stress conditions.

Analysis of gene expression during fermentation reveals that EEB1 exhibits more dynamic regulation compared to EHT1, with expression levels showing greater sensitivity to medium composition and fermentation parameters [6] [9]. The transcriptional control mechanisms include both positive and negative regulatory elements, with some transcription factors enhancing expression under favorable conditions while others provide negative feedback when ester production reaches optimal levels.

The regulatory network controlling these genes demonstrates integration with broader metabolic pathways, including fatty acid synthesis, ethanol metabolism, and stress response systems. Comparative analysis of expression patterns indicates that EEB1 regulation is more tightly coupled to cellular energy status and acyl-CoA availability, whereas EHT1 expression remains relatively stable across various growth conditions [6] [9].

Enzyme Structure-Function Relationships

Protein Structure of Acyltransferases

The protein structures of EHT1 and EEB1 exemplify the alpha/beta-hydrolase fold superfamily, one of the most widely distributed protein architectures in nature [4] [5]. This structural framework consists of a central beta-sheet core containing eight parallel beta-strands connected by six alpha-helices, forming a stable alpha/beta/alpha sandwich configuration. The core architecture provides exceptional structural stability while creating the necessary spatial organization for catalytic function.

The alpha/beta-hydrolase fold accommodates significant sequence diversity while maintaining conserved structural features essential for catalytic activity. The beta-strands form a mostly parallel, twisted sheet that serves as the primary scaffold for the enzyme, with alpha-helices positioned on both sides to provide additional structural support [5] [10]. This arrangement creates a robust framework capable of tolerating large insertions and modifications without compromising structural integrity or catalytic function.

Within this fold, specific loops carry the catalytic residues and represent the most conserved structural elements across the superfamily. The nucleophile elbow, which positions the catalytic serine residue, demonstrates complete conservation and represents the signature feature of this enzyme family [4] [5]. The spatial arrangement of these structural elements creates an active site environment optimized for nucleophilic attack on acyl-CoA substrates.

Active Site Characterization

The active sites of EHT1 and EEB1 contain a classical Serine-Histidine-Aspartate catalytic triad that facilitates the nucleophilic acylation mechanism essential for ester synthesis [1] [11]. In EHT1, this triad consists of Serine-247, Histidine-423, and Aspartate-395, with each residue playing a distinct role in the catalytic mechanism [1]. The serine residue functions as the primary nucleophile, attacking the carbonyl carbon of acyl-CoA substrates to form a covalent acyl-enzyme intermediate.

The histidine residue serves as a general base catalyst, abstracting a proton from the serine hydroxyl group to enhance its nucleophilicity. Simultaneously, the aspartate residue stabilizes the protonated histidine through hydrogen bonding interactions, maintaining the proper ionization state required for catalytic activity [11] [12]. This cooperative arrangement creates a highly efficient catalytic system capable of accelerating ester formation by several orders of magnitude compared to uncatalyzed reactions.

The active site architecture also includes an oxyanion hole that stabilizes the tetrahedral intermediate formed during the catalytic cycle. This stabilization is provided by backbone amide groups positioned to accommodate the negative charge that develops on the carbonyl oxygen during nucleophilic attack [13]. The precise geometric arrangement of these stabilizing elements contributes significantly to the catalytic efficiency observed in these enzymes.

Substrate Specificity Determinants

The substrate specificity of EHT1 and EEB1 acyltransferases is determined by a combination of active site architecture, substrate binding pockets, and dynamic conformational changes that occur during catalysis [14] [15]. Both enzymes demonstrate preference for medium-chain acyl-CoA substrates, with optimal activity toward octanoyl-CoA, although they can accommodate substrates ranging from C4 to C14 chain lengths [1] [7].

The substrate binding pocket architecture determines chain length specificity through hydrophobic interactions that stabilize the acyl chain portion of substrates. The binding pocket demonstrates optimal complementarity for C8 substrates, with decreasing affinity for shorter or longer chain lengths [1]. This selectivity pattern reflects the evolutionary optimization of these enzymes for medium-chain fatty acid ethyl ester production in yeast metabolism.

Structural analysis reveals that substrate specificity involves dynamic conformational changes in active site loops that accommodate different substrate sizes [14] [15]. These conformational adjustments allow the enzyme to maintain catalytic efficiency across a range of substrate sizes while preserving selectivity for the preferred medium-chain substrates. The flexibility of these structural elements represents a key feature enabling the broad substrate tolerance observed in these enzymes.

Genetic Engineering Approaches

Gene Knockout Studies

Gene knockout studies have provided fundamental insights into the individual and combined contributions of EHT1 and EEB1 to ethyl hexanoate synthesis in Saccharomyces cerevisiae [6] [7] [8]. Single gene deletions reveal differential impacts on ester production, with EEB1 knockout strains showing more severe reductions in ethyl ester formation compared to EHT1 deletions. Specifically, EEB1 deletion results in approximately 88% reduction in ethyl hexanoate production, while EHT1 deletion causes only a 36% decrease [6] [7].

Double knockout strains (Δeht1Δeeb1) demonstrate near-complete elimination of medium-chain fatty acid ethyl ester production, confirming that these two genes encode the primary enzymes responsible for this biosynthetic pathway [7] [8]. The severe phenotype observed in double knockout strains indicates that no other yeast enzymes can effectively compensate for the loss of both EHT1 and EEB1 functions in ethyl ester synthesis.

Detailed analysis of knockout effects reveals substrate-specific impacts, with ethyl octanoate production showing greater dependence on EEB1 function compared to shorter chain esters [7]. These findings demonstrate that while both enzymes contribute to overall ester synthesis, EEB1 represents the major enzymatic activity for ethyl hexanoate and related medium-chain esters in yeast fermentation systems.

Overexpression Systems

Overexpression studies of EHT1 and EEB1 have revealed important limitations in simply increasing gene expression to enhance ethyl ester production [7] [16]. Contrary to initial expectations, straightforward overexpression of these genes does not result in proportional increases in ester formation, suggesting that other factors limit the overall biosynthetic capacity of the pathway [7].

The bifunctional nature of these enzymes, possessing both synthesis and hydrolysis activities, explains the limited success of simple overexpression approaches [1] [7]. Increased enzyme levels lead to enhanced both forward and reverse reactions, potentially limiting net ester accumulation. This finding has important implications for metabolic engineering strategies aimed at increasing ethyl ester production in industrial fermentation systems.

More sophisticated overexpression approaches involving controlled intracellular trafficking have shown greater promise for enhancing ester biosynthesis [3]. Engineering EEB1 to redirect from mitochondrial to lipid droplet localization resulted in 23-fold increases in protein overexpression and improved correlation between transcription, enzyme abundance, and enzymatic activity [3]. These studies demonstrate that localization optimization represents a more effective strategy than simple transcriptional enhancement.

CRISPR-Cas9 Applications in Pathway Modification

CRISPR-Cas9 technology has emerged as a powerful tool for precise modification of ethyl hexanoate biosynthetic pathways, enabling targeted genetic modifications that were previously difficult to achieve through conventional approaches [17] [18]. The application of CRISPR systems allows for precise gene editing, including knockout, knock-in, and fine-tuning of expression levels through promoter modifications.

Multiplex CRISPR approaches enable simultaneous modification of multiple pathway genes, allowing for coordinated optimization of the entire biosynthetic network [17]. This capability is particularly valuable for ethyl ester production, where balanced expression of multiple enzymes may be required for optimal pathway flux. The high efficiency of CRISPR-mediated editing allows for rapid iteration and testing of different genetic configurations.

Recent developments in CRISPR technology include the use of catalytically inactive Cas9 (dCas9) fused to transcriptional regulators for fine-tuning gene expression without permanent genetic modifications [19]. These approaches provide reversible control over pathway genes, enabling dynamic regulation of ethyl hexanoate synthesis in response to fermentation conditions. The application of CRISPR interference and activation systems offers unprecedented control over metabolic flux through the ethyl ester biosynthetic pathway.

Physical Description

Colourless liquid with a wine-like odou

XLogP3

Boiling Point

Density

0.867-0.871

Melting Point

Mp -67.5 °

-67.5°C

UNII

GHS Hazard Statements

H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Fire Hazards -> Flammable - 2nd degree